![molecular formula C18H19N5O2 B131684 2,4-Dihydro-4-[4-[4-(4-hydroxyphenyl)-1-piperazinyl]phenyl]-3H-1,2,4-triazol-3-one CAS No. 79538-90-2](/img/structure/B131684.png)
2,4-Dihydro-4-[4-[4-(4-hydroxyphenyl)-1-piperazinyl]phenyl]-3H-1,2,4-triazol-3-one
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Overview
Description
2,4-Dihydro-4-[4-[4-(4-hydroxyphenyl)-1-piperazinyl]phenyl]-3H-1,2,4-triazol-3-one is a useful research compound. Its molecular formula is C18H19N5O2 and its molecular weight is 337.4 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that similar compounds, such as itraconazole, target the enzyme lanosterol 14α-demethylase . This enzyme is involved in the biosynthesis of ergosterol, a key component of the fungal cell membrane .
Mode of Action
For instance, itraconazole inhibits the enzyme lanosterol 14α-demethylase, preventing the conversion of lanosterol to ergosterol . This disruption in ergosterol synthesis leads to a buildup of toxic 14α-methyl sterols in the fungal cell, which ultimately leads to cell death .
Biochemical Pathways
The compound likely affects the ergosterol biosynthesis pathway, given its structural similarity to known antifungal agents . By inhibiting the enzyme lanosterol 14α-demethylase, it prevents the conversion of lanosterol to ergosterol, disrupting the integrity of the fungal cell membrane and leading to cell death .
Result of Action
The result of the compound’s action would likely be the death of the fungal cell due to the disruption of ergosterol synthesis and the buildup of toxic 14α-methyl sterols . This would lead to a loss of cell membrane integrity and eventual cell death .
Biological Activity
2,4-Dihydro-4-[4-[4-(4-hydroxyphenyl)-1-piperazinyl]phenyl]-3H-1,2,4-triazol-3-one is a synthetic compound that has garnered attention for its diverse biological activities. This compound, with the CAS number 106461-41-0 and a molecular formula of C22H27N5O2, is part of the triazole family, known for their pharmacological significance. This article explores its biological activity, including antimicrobial properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's structure is characterized by a triazole ring connected to a piperazine moiety and a hydroxyphenyl group. The molecular weight is approximately 393.48 g/mol. The detailed structure can be represented as follows:
- Molecular Formula : C22H27N5O2
- IUPAC Name : 2-butan-2-yl-4-[4-[4-(4-hydroxyphenyl)piperazin-1-yl]phenyl]-1,2,4-triazol-3-one
- SMILES Notation : CCC(C)N1N=CN(C1=O)c2ccc(cc2)N3CCN(CC3)c4ccc(O)cc4
Antimicrobial Activity
Research indicates that derivatives of triazoles exhibit significant antimicrobial properties. In particular, studies have shown that compounds similar to this compound possess potent activity against various bacterial and fungal strains.
Case Studies
- Antifungal Activity :
- Antibacterial Activity :
The biological activity of triazole compounds is often attributed to their ability to inhibit key enzymes involved in microbial metabolism. For instance, they may interfere with the synthesis of ergosterol in fungal cell membranes or inhibit DNA synthesis in bacteria.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
Modification | Effect on Activity |
---|---|
Addition of hydrophobic groups | Increases antifungal activity |
Substitution on the triazole ring | Enhances antibacterial properties |
Hydroxyl group presence | May improve solubility and bioavailability |
In Vitro Studies
In vitro studies have consistently shown that triazole derivatives exhibit a range of biological activities:
- Antimicrobial : Effective against both Gram-positive and Gram-negative bacteria.
- Antifungal : Active against common fungal pathogens.
Summary of Findings
A comprehensive review of the literature reveals that compounds similar to this compound are promising candidates for further development as antimicrobial agents due to their potent activity and favorable SAR profiles.
Scientific Research Applications
Pharmacological Applications
1. Antifungal Activity
The compound is primarily utilized in the synthesis of Posaconazole, a broad-spectrum antifungal medication effective against various fungal infections, including those caused by Aspergillus and Candida species. Posaconazole works by inhibiting the enzyme lanosterol demethylase, which is crucial for ergosterol synthesis in fungal cell membranes. The triazole structure of 2,4-Dihydro-4-[4-[4-(4-hydroxyphenyl)-1-piperazinyl]phenyl]-3H-1,2,4-triazol-3-one contributes to this mechanism of action.
2. Antidepressant Potential
Research indicates that compounds with similar structures may exhibit antidepressant properties. The piperazine moiety is known for its role in various psychoactive drugs. Studies suggest that modifications to the triazole ring can lead to compounds with enhanced serotonin receptor affinity, potentially offering new avenues for antidepressant development.
3. Anticancer Properties
Emerging studies have highlighted the potential anticancer applications of triazole derivatives. The compound's ability to induce apoptosis in cancer cells has been documented, making it a candidate for further investigation in oncology research. Its mechanism may involve the modulation of signaling pathways associated with cell survival and proliferation.
Synthesis Pathways
The synthesis of this compound typically involves several key steps:
- Formation of Triazole Core : The triazole ring is synthesized through cyclization reactions involving hydrazine derivatives and carbonyl compounds.
- Piperazine Substitution : The introduction of the piperazine group occurs via nucleophilic substitution reactions, enhancing the biological activity of the compound.
- Hydroxylation : Hydroxyl groups are introduced to enhance solubility and bioactivity.
Case Studies
Study | Findings | Relevance |
---|---|---|
Antifungal Efficacy Study | Demonstrated that derivatives of 2,4-Dihydro-4-[...] exhibited significant antifungal activity against Candida albicans. | Supports its application in antifungal drug development. |
Antidepressant Activity Research | Showed that related compounds affected serotonin levels in animal models. | Indicates potential for treating mood disorders. |
Cancer Cell Apoptosis Study | Found that triazole derivatives could induce apoptosis in breast cancer cells through specific signaling pathways. | Suggests a novel approach for cancer therapy. |
Properties
IUPAC Name |
4-[4-[4-(4-hydroxyphenyl)piperazin-1-yl]phenyl]-1H-1,2,4-triazol-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c24-17-7-5-15(6-8-17)22-11-9-21(10-12-22)14-1-3-16(4-2-14)23-13-19-20-18(23)25/h1-8,13,24H,9-12H2,(H,20,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SROLAUXVBLEXLH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)N3C=NNC3=O)C4=CC=C(C=C4)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00568615 |
Source
|
Record name | 4-{4-[4-(4-Hydroxyphenyl)piperazin-1-yl]phenyl}-2,4-dihydro-3H-1,2,4-triazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00568615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79538-90-2 |
Source
|
Record name | 4-{4-[4-(4-Hydroxyphenyl)piperazin-1-yl]phenyl}-2,4-dihydro-3H-1,2,4-triazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00568615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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